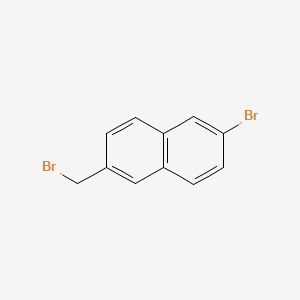

2-Bromo-6-(bromomethyl)naphthalene

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-6-(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCXTOYNERTOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599650 | |

| Record name | 2-Bromo-6-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305798-02-1 | |

| Record name | 2-Bromo-6-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance of Brominated 2-Methylnaphthalenes

An In-Depth Technical Guide to the Electrophilic Bromination of 2-Methylnaphthalene Derivatives

2-Methylnaphthalene is a fundamental building block derived from coal tar and petroleum. The strategic introduction of a bromine atom onto its aromatic core via electrophilic substitution unlocks a vast potential for synthetic diversification. Brominated naphthalenes are not merely intermediates; they are pivotal precursors in the development of pharmaceuticals, advanced materials, and agrochemicals.[1][2] The bromine atom serves as a versatile synthetic handle, enabling a wide array of subsequent transformations such as cross-coupling reactions (e.g., Suzuki, Heck), nucleophilic substitutions, and the formation of organometallic reagents.[2][3] Understanding and controlling the regioselectivity of the initial bromination step is therefore of paramount importance for any drug development or materials science professional working with this scaffold.

This guide provides an in-depth exploration of the electrophilic bromination of 2-methylnaphthalene, moving from core mechanistic principles to practical, field-proven experimental protocols.

Part 1: The Underlying Science—Mechanism and Regioselectivity

Electrophilic Aromatic Substitution (EAS) on the naphthalene system is inherently more complex than on a simple benzene ring. The fused-ring structure results in non-equivalent positions with differing reactivities.

Inherent Reactivity of the Naphthalene Core

Naphthalene reacts more readily than benzene in electrophilic aromatic substitutions.[4] This is because the activation energy required to form the intermediate carbocation (the arenium ion or sigma complex) is lower, as the aromaticity of the second ring can be preserved during the transition state.

Generally, the α-positions (1, 4, 5, 8) are more reactive towards electrophiles than the β-positions (2, 3, 6, 7).[5] This preference is explained by the stability of the corresponding arenium ion intermediates. Attack at the α-position (C1) allows for the formation of a resonance-stabilized intermediate where the positive charge is delocalized over the ring without disrupting the aromatic sextet of the adjacent ring.[6] In contrast, attack at the β-position (C2) results in an intermediate where both benzene rings lose their aromaticity in some resonance forms, making it less stable.[4]

The Directing Influence of the C2-Methyl Group

When a substituent is present, it exerts its own electronic influence, which works in concert with the inherent reactivity of the naphthalene core. The methyl group is an activating substituent that directs incoming electrophiles to the ortho and para positions through a combination of inductive electron donation and hyperconjugation.[7]

In 2-methylnaphthalene, the key positions relative to the methyl group are:

-

C1 and C3: ortho positions

-

C4 and C6: meta positions

-

C8: para position (relative to C2 through the ring system)

Combining these two factors—the inherent α-selectivity of naphthalene and the ortho, para-directing nature of the methyl group—allows for a robust prediction of the reaction's outcome.

-

Attack at C1: This position is both an α-position (kinetically favored) and ortho to the activating methyl group. The arenium ion formed is doubly stabilized.

-

Attack at C3: This position is a β-position (less favored) but is ortho to the methyl group.

-

Attack at other positions (4, 5, 6, 7, 8): These are either less activated by the methyl group or are inherently less reactive β-positions.

Therefore, the electrophilic bromination of 2-methylnaphthalene is strongly predicted to yield 1-bromo-2-methylnaphthalene as the major product under kinetic control.

Reaction Mechanism: A Visual Breakdown

The bromination proceeds via a classic three-step electrophilic aromatic substitution mechanism. A Lewis acid catalyst, such as FeBr₃, is often employed to polarize the Br-Br bond, creating a potent electrophile (Br⁺).

Caption: The electrophilic bromination mechanism involves generation of the electrophile, nucleophilic attack by the naphthalene ring to form a resonance-stabilized arenium ion, and subsequent deprotonation to yield the final product.

Part 2: Experimental Protocols & Data

A critical distinction must be made before proceeding. The reaction of 2-methylnaphthalene with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or UV light leads to side-chain bromination , yielding 2-(bromomethyl)naphthalene.[2][8][9] This is a free-radical substitution, not an electrophilic aromatic substitution. The protocols below are exclusively for the electrophilic substitution on the aromatic ring.

Protocol: Synthesis of 1-Bromo-2-methylnaphthalene

This protocol describes a standard procedure for the regioselective bromination of 2-methylnaphthalene using molecular bromine in an inert solvent.

Safety Precaution: This procedure involves bromine, which is highly corrosive and toxic. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Materials and Reagents:

-

2-Methylnaphthalene

-

Molecular Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)

-

10% Sodium Metabisulfite (Na₂S₂O₅) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow Diagram:

Caption: A typical experimental workflow for the synthesis, work-up, and purification of 1-bromo-2-methylnaphthalene.

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylnaphthalene (e.g., 14.2 g, 0.1 mol) in 100 mL of anhydrous carbon tetrachloride. Cool the flask in an ice-water bath to 0°C.

-

Bromine Addition: Charge the dropping funnel with a solution of bromine (e.g., 16.0 g, 0.1 mol) in 20 mL of carbon tetrachloride. Add the bromine solution dropwise to the stirred naphthalene solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C. Hydrogen bromide gas will evolve.

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0°C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding 10% aqueous sodium metabisulfite solution until the red color of bromine is completely discharged.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize HBr), water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product, a pale oil, is purified by vacuum distillation to afford pure 1-bromo-2-methylnaphthalene.[10]

Summary of Reaction Conditions

The choice of brominating agent and solvent can influence the outcome, though for 2-methylnaphthalene, the C1 product is typically dominant.

| Brominating Agent | Catalyst/Solvent | Temp. (°C) | Major Product | Notes | Citation(s) |

| Br₂ | CCl₄ or CH₂Cl₂ | 0 to RT | 1-Bromo-2-methylnaphthalene | Standard, high-yielding method. | [11] |

| Br₂ | FeBr₃ (catalyst) | RT | 1-Bromo-2-methylnaphthalene | Lewis acid catalysis increases reaction rate. | [6] |

| NBS | Acetonitrile (MeCN) | 0 to RT | 1-Bromo-2-methylnaphthalene | A milder alternative to Br₂ for electrophilic bromination. | [12] |

| NBS | AIBN / CCl₄ / Reflux | ~77 | 2-(Bromomethyl)naphthalene | Radical side-chain reaction , not electrophilic addition. | [8][9] |

Conclusion

The electrophilic bromination of 2-methylnaphthalene is a highly regioselective process, governed by the synergistic effects of the naphthalene core's inherent reactivity and the directing influence of the C2-methyl substituent. This reliably yields 1-bromo-2-methylnaphthalene as the primary product under a variety of conditions. A thorough understanding of the underlying mechanistic principles is crucial for researchers and drug development professionals to rationally design synthetic routes and troubleshoot potential issues. The protocols and data presented herein provide a robust framework for the practical application of this important transformation, enabling the synthesis of valuable building blocks for further chemical exploration.

References

-

Preparation of 2-(bromomethyl)naphthalene. PrepChem.com. [Link]

-

On the theory of aromatic substitution: IV. The orienting influence of substituents in naphthalene derivatives. ResearchGate. [Link]

-

Electrophilic Substitution Reaction of Naphthalene. Scribd. [Link]

- EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene.

-

Electrophilic Substitution in Methyl-substituted Naphthalenes III. Correlation between Experimental Results and Molecular Orbital Calculations of Reactivity Indices. Canadian Science Publishing. [Link]

-

Exploring the Synthesis and Reactions of 2-(Bromomethyl)naphthalene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Electrophilic Aromatic Substitution. Willson Research Group, The University of Texas at Austin. [Link]

-

An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene. DergiPark. [Link]

-

Photobromination of Dimethylarenes with N-Bromosuccinimide. Bulletin of the Chemical Society of Japan, 65, 345-348 (1992). [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

-

Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ARKAT USA, Inc. [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central, National Institutes of Health. [Link]

-

Naphthalene, 1-bromo-. Organic Syntheses. [Link]

-

An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. ResearchGate. [Link]

-

6-METHOXY-2-NAPHTHOL. Organic Syntheses. [Link]

-

Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA, Cardiff University. [Link]

-

Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar. [Link]

-

Aromatic compound. Wikipedia. [Link]

-

Electrophilic Substitution in Methyl-Substituted Naphthalenes. II. The Hyperconjugative Model of the Methyl Group in PPP- and ω-Technique Calculations. ResearchGate. [Link]

-

Solved 4. The bromination of naphthalene with Bry/ FeBr... Chegg.com. [Link]

-

Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes. National Institutes of Health. [Link]

-

The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. PubMed, National Institutes of Health. [Link]

-

Shape-selective methylation of 2-methylnaphthalene with methanol over H-ZSM-5 zeolite: A computational study. Penn State Research Database. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. willson.cm.utexas.edu [willson.cm.utexas.edu]

- 6. Solved 4. The bromination of naphthalene with Bry/ FeBr, | Chegg.com [chegg.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. prepchem.com [prepchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-6-(bromomethyl)naphthalene chemical properties and structure

An In-depth Technical Guide to 2-Bromo-6-(bromomethyl)naphthalene: Properties, Synthesis, and Applications

Introduction

This compound is a disubstituted naphthalene derivative featuring two distinct bromine functionalities. The presence of both an aromatic bromide and a more reactive benzylic bromide makes it a versatile bifunctional building block in organic synthesis. Its rigid naphthalene core and dual reactive sites position it as a valuable intermediate for the construction of complex molecular architectures, with potential applications ranging from pharmaceutical synthesis to materials science. This guide provides a comprehensive overview of its chemical properties, structure, a proposed synthetic pathway, and key applications for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a naphthalene ring system substituted with a bromine atom at the C6 position and a bromomethyl group at the C2 position.

Caption: Chemical structure of this compound.

Key Identifiers:

-

IUPAC Name: this compound

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 299.99 g/mol | [3] |

| Purity | Typically ≥95% - 98% (HPLC) | [6] |

| Appearance | Not specified (likely off-white to yellow solid) | N/A |

| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere (2-8°C recommended) | [3] |

Synthesis and Purification

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient method involves the free-radical bromination of 2-bromo-6-methylnaphthalene. This approach is analogous to the well-established synthesis of 2-(bromomethyl)naphthalene from 2-methylnaphthalene.[7] The precursor, 2-bromo-6-methylnaphthalene, is commercially available.

The proposed reaction involves the use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

-

2-Bromo-6-methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylnaphthalene (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN (e.g., 0.02 eq) to the solution.[7]

-

Reaction: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide byproduct, which will float.[7] Maintain reflux for several hours until the starting material is consumed (monitor by TLC or GC).

-

Workup: Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of cold carbon tetrachloride.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: The resulting crude residue can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[7]

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two carbon-bromine bonds.

-

Benzylic Bromide (at the -CH₂Br group): This bond is significantly more labile and susceptible to nucleophilic substitution (Sₙ1 and Sₙ2 pathways) due to the stabilization of the resulting carbocation or transition state by the adjacent naphthalene ring system. This makes it an excellent electrophilic site for introducing a wide variety of functional groups (e.g., amines, alcohols, cyanides, thiols).

-

Aromatic Bromide (at the C6 position): This bond is much more stable and less reactive towards nucleophiles under standard conditions. However, it is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. These reactions allow for the formation of carbon-carbon or carbon-heteroatom bonds, enabling the extension of the molecular framework.

This orthogonal reactivity allows for selective, stepwise functionalization, making it a powerful tool for building complex molecules. For instance, a nucleophilic substitution can be performed at the benzylic position, followed by a Suzuki coupling at the aromatic position.

Applications in Research and Drug Development

As a bifunctional linker and scaffold, this compound is a valuable intermediate in several high-value areas:

-

Pharmaceutical Synthesis: Naphthalene derivatives are prevalent in medicinal chemistry.[8] The ability to use this compound to link different pharmacophores or to build upon its rigid core is highly advantageous. Related bromo-naphthalene intermediates are crucial in the synthesis of major drugs. For example, 2-bromo-6-methoxynaphthalene is a key intermediate for the anti-inflammatory drug Naproxen, and methyl 6-bromo-2-naphthoate is a precursor for the retinoid Adapalene.[9][10] This highlights the potential of this compound in constructing novel therapeutic agents.

-

Materials Science: The naphthalene core is a well-known chromophore. Functionalized naphthalenes are used in the development of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs).[6] The reactive handles on this molecule allow for its incorporation into larger conjugated systems or polymers designed for optoelectronic applications.

-

Organic Synthesis: It serves as a versatile building block for creating complex, polycyclic aromatic structures or as a rigid spacer in supramolecular chemistry.[3]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from closely related compounds like 2-(bromomethyl)naphthalene and other brominated aromatics indicate that it should be handled as a hazardous substance.[11][12][13]

-

Primary Hazards: The compound is expected to be corrosive and a lachrymator (a substance that irritates the eyes and causes tears). It likely causes severe skin burns and eye damage and may cause an allergic skin reaction.[11][12][13] Inhalation may cause severe irritation of the respiratory tract.[11]

-

GHS Hazard Classifications (Anticipated):

-

Skin Corrosion/Irritation (Category 1B)

-

Serious Eye Damage/Eye Irritation

-

Skin Sensitization

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][14] Eyewash stations and safety showers should be readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent skin exposure.[11][14]

-

Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator.[11]

-

-

Handling: Avoid breathing dust, vapor, mist, or gas.[11][15] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes. Seek immediate medical attention.[11][15]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][15]

-

References

- Material Safety Data Sheet - 2-(Bromomethyl)-Naphthalene, 96%. Cole-Parmer.

- 2-(Bromomethyl)naphthalene Safety Information. Santa Cruz Biotechnology.

- Preparation of 2-(bromomethyl)naphthalene. PrepChem.com.

- 2-Bromomethylnaphthalene | C11H9Br | CID 70320. PubChem, National Center for Biotechnology Information.

- 2-Bromo-6-Methoxy-Naphthalene MATERIAL SAFETY DATA SHEET.

- 2-(Bromomethyl)naphthalene Product Information. Tokyo Chemical Industry (India) Pvt. Ltd.

- 2,6-Bis(bromomethyl)naphthalene Product Information. Sigma-Aldrich.

- This compound Information. ChemWhat.

- 2-(Bromomethyl)naphthalene Safety Data Sheet. ChemicalBook.

- 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786. PubChem, National Center for Biotechnology Information.

- This compound Product Information. BLD Pharm.

- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. Research Article.

- 2-Bromo-6-methylnaphthalene | C11H9Br | CID 640592. PubChem, National Center for Biotechnology Information.

- This compound Product Information. ChemShuttle.

- Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents.

- Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Cardiff University ORCA.

- This compound (C11H8Br2). PubChemLite.

- This compound Product Information. Sigma-Aldrich.

- Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office.

- 6-bromo-2-naphthol Synthesis. Organic Syntheses Procedure.

- An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. ResearchGate.

- 2-bromo-7-(bromomethyl)naphthalene Information. ChemSynthesis.

- Naphthalene, 2-bromo-. NIST WebBook.

- This compound Product Information. Acros Pharmatech.

- This compound, min 98% (HPLC).

- Methyl 6 bromo 2 naphthoate uses. Guidechem.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound | 305798-02-1 [sigmaaldrich.com]

- 3. 305798-02-1|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C11H8Br2) [pubchemlite.lcsb.uni.lu]

- 5. This compound [acrospharma.co.kr]

- 6. calpaclab.com [calpaclab.com]

- 7. prepchem.com [prepchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 10. Page loading... [guidechem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. 2-(Bromomethyl)naphthalene - Safety Data Sheet [chemicalbook.com]

spectroscopic data for 2-Bromo-6-(bromomethyl)naphthalene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-(bromomethyl)naphthalene

Introduction

This compound is a key bifunctional building block in organic synthesis, particularly in the development of novel materials and pharmaceutical compounds. Its rigid naphthalene core, substituted with two distinct bromine functionalities, allows for selective and sequential chemical transformations. The benzylic bromide offers a reactive site for nucleophilic substitution, while the aryl bromide is amenable to a variety of cross-coupling reactions. Given its utility, the unambiguous confirmation of its structure and purity is paramount for any downstream application. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and provide an in-depth analysis of the resulting data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons.

The chemical shift (δ) of a proton is influenced by its local electronic environment. Electron-withdrawing groups, such as bromine and the aromatic naphthalene core, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). The integration of a peak in the ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. Spin-spin coupling, observed as peak multiplicity (e.g., singlet, doublet, triplet), arises from the interaction of non-equivalent protons on adjacent carbon atoms and provides valuable information about the connectivity of the molecule.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is typically a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between scans.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the benzylic protons of the bromomethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9-7.6 | Multiplet | 6H | Aromatic protons |

| ~ 4.7 | Singlet | 2H | -CH₂Br |

-

Aromatic Region (δ ~ 7.6-7.9 ppm): The six protons on the naphthalene ring system will appear as a complex multiplet in this region. The exact chemical shifts and coupling patterns can be complex due to the disubstitution pattern.

-

Benzylic Protons (δ ~ 4.7 ppm): The two protons of the bromomethyl group (-CH₂Br) are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet. This downfield chemical shift is a direct result of the deshielding effect of the adjacent bromine atom and the aromatic ring.

Caption: Correlation of proton environments in this compound with their expected ¹H NMR chemical shifts.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Similar to ¹H NMR, the chemical shift of a ¹³C nucleus depends on its electronic environment. Carbons attached to electronegative atoms like bromine, and aromatic carbons, are deshielded and appear at higher chemical shifts. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, which results in all carbon signals appearing as singlets.

-

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer.

-

Data Acquisition: ¹³C NMR experiments require a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A wider spectral width (typically 0-200 ppm) is used. Proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing: The raw data is processed similarly to ¹H NMR data. Chemical shifts are referenced to the deuterated solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135-125 | Aromatic carbons |

| ~ 122 | Aromatic carbon attached to Bromine |

| ~ 33 | -CH₂Br |

-

Aromatic Carbons (δ ~ 125-135 ppm): The ten carbons of the naphthalene ring will give rise to a series of peaks in this region. The exact number of signals will depend on the symmetry of the molecule.

-

Aromatic Carbon attached to Bromine (δ ~ 122 ppm): The carbon atom directly bonded to the bromine on the aromatic ring is expected to have a distinct chemical shift.

-

Benzylic Carbon (δ ~ 33 ppm): The carbon of the bromomethyl group (-CH₂Br) will appear as a singlet in the aliphatic region of the spectrum. Its chemical shift is influenced by the attached bromine atom.

Caption: Correlation of carbon environments in this compound with their expected ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Theoretical Principles

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations include stretching and bending. The frequency of vibration depends on the masses of the atoms and the strength of the bond. By analyzing the absorption bands in an IR spectrum, we can identify the presence of specific functional groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample can be finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Data Acquisition: The sample is placed in the beam of an IR spectrometer. A background spectrum of the empty sample holder (or the pure KBr pellet) is first recorded and then subtracted from the sample spectrum to give the final absorbance spectrum.

-

Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are recorded and compared to correlation tables to identify the functional groups.

IR Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic ring and the C-Br bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3100-3000 | C-H stretch | Aromatic C-H |

| ~ 1600, 1475 | C=C stretch | Aromatic ring |

| ~ 1270 | C-H in-plane bend | Aromatic |

| ~ 880, 820 | C-H out-of-plane bend | Aromatic (substitution pattern) |

| ~ 650-550 | C-Br stretch | Alkyl and Aryl Bromide |

-

Aromatic C-H Stretch (3000-3100 cm⁻¹): This absorption confirms the presence of hydrogens attached to the naphthalene ring.

-

Aromatic C=C Stretch (~1600, 1475 cm⁻¹): These bands are characteristic of the carbon-carbon double bonds within the aromatic system.

-

C-H Bending Vibrations (~1270, 880, 820 cm⁻¹): These absorptions, particularly the out-of-plane bending vibrations, can sometimes provide information about the substitution pattern of the aromatic ring.

-

C-Br Stretch (550-650 cm⁻¹): This region will contain absorptions corresponding to the stretching vibrations of both the aryl C-Br and the alkyl C-Br bonds.

Caption: Correlation of functional groups in this compound with their characteristic IR absorption frequencies.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Theoretical Principles

In a mass spectrometer, molecules are converted into gas-phase ions, which are then separated according to their m/z ratio. The most common ionization technique for relatively small organic molecules is Electron Ionization (EI), which involves bombarding the molecule with high-energy electrons. This process typically forms a molecular ion (M⁺), which is a radical cation with the same mass as the original molecule. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments can provide structural information. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in a characteristic M and M+2 pattern for any bromine-containing ion, where the two peaks are of roughly equal intensity. For a molecule with two bromine atoms, like this compound, we expect to see a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then ionized, for example, by electron ionization (EI).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Mass Spectrum Data and Interpretation

The mass spectrum of this compound will provide the molecular weight and show characteristic fragmentation patterns.

| m/z | Assignment | Comments |

| 300, 302, 304 | [M]⁺ | Molecular ion peak cluster (ratio ~1:2:1) |

| 221, 223 | [M - Br]⁺ | Loss of a bromine radical (ratio ~1:1) |

| 142 | [M - 2Br]⁺ | Loss of both bromine radicals |

-

Molecular Ion Peak ([M]⁺): The molecular ion peak cluster will appear at m/z 300, 302, and 304, corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The 1:2:1 intensity ratio is a definitive indicator of the presence of two bromine atoms.

-

[M - Br]⁺ Fragment: A prominent fragment will be observed at m/z 221 and 223, resulting from the loss of one bromine atom. The benzylic C-Br bond is weaker than the aryl C-Br bond and is more likely to cleave. The 1:1 intensity ratio of this fragment confirms the presence of one remaining bromine atom.

-

[M - 2Br]⁺ Fragment: A fragment corresponding to the loss of both bromine atoms may be observed at m/z 142.

Caption: Proposed fragmentation pathway for this compound in an EI mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of structural information. NMR spectroscopy elucidates the precise arrangement of carbon and hydrogen atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. Together, these techniques provide an unambiguous fingerprint of the molecule, which is essential for its reliable use in research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

solubility and stability of 2-Bromo-6-(bromomethyl)naphthalene in organic solvents

Analyzing Solvent Interactions

I'm currently focused on the solubility and stability of 2-Bromo-6-(bromomethyl)naphthalene across various organic solvents. I'm deep into targeted Google searches, aiming to unearth detailed information on its interactions. My goal is to determine the ideal solvent conditions for this compound.

Exploring Solubility & Stability

I'm now diving into the detailed work plan for the technical guide. I'll kick things off with thorough Google searches to build a solid foundation of data on this compound's solubility and stability. After that, I'll structure the guide logically, with clear sections on solubility, stability, and a detailed degradation pathway visualized with a Graphviz diagram, assuming enough information becomes available. I plan to showcase a typical stability study protocol in that section.

Outlining Search Strategy

My plan is now to initiate a targeted search campaign. I'll focus on quantitative solubility data and degradation pathways of this compound. I'm aiming for detailed experimental protocols as well. This information will inform my guide's structure and content, specifically the solubility tables and stability study protocols. I'll be sure to document all my sources meticulously.

An In-depth Technical Guide to 2-Bromo-6-(bromomethyl)naphthalene (CAS Number: 305798-02-1): Properties, Hazards, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-6-(bromomethyl)naphthalene, a key bifunctional building block in organic synthesis. Its unique structure, featuring two distinct bromine functionalities, offers a versatile platform for the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Core Chemical Identity and Physicochemical Properties

This compound is a disubstituted naphthalene derivative. The presence of a stable aromatic bromo group and a reactive benzylic bromide allows for sequential and regioselective functionalization, making it a valuable intermediate in multi-step synthetic strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 305798-02-1 | [1][2] |

| Molecular Formula | C₁₁H₈Br₂ | [3] |

| Molecular Weight | 299.99 g/mol | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

| Solubility | Soluble in Chloroform and DMSO; Insoluble in water. | [4] |

Synthesis and Reactivity: A Versatile Synthetic Intermediate

The synthesis of this compound and related compounds typically involves the selective bromination of a suitable precursor. The dual reactivity of the molecule is central to its utility.

General Synthetic Approach

The most common strategy for introducing the reactive bromomethyl group is the radical bromination of the corresponding methylnaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[6][7]

Figure 1: General workflow for the synthesis of this compound.

Chemical Reactivity

The synthetic value of this compound lies in the differential reactivity of its two C-Br bonds:

-

Benzylic Bromide (-CH₂Br): This group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbanions.[7]

-

Aromatic Bromide (-Br): This bond is significantly less reactive towards simple nucleophilic substitution but is ideal for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

This dichotomy in reactivity allows for a modular approach to complex molecule synthesis, where the bromomethyl handle can be used for initial elaboration, followed by a cross-coupling reaction at the aromatic bromine position.

Hazards and Safe Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Table 2: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | H314: Causes severe skin burns and eye damage.[8]H317: May cause an allergic skin reaction.[8] |

GHS information is based on the closely related and structurally similar compound 2-(Bromomethyl)naphthalene.

Precautionary Measures and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood.[9] Facilities should be equipped with an eyewash station and a safety shower.[9]

-

Personal Protective Equipment:

-

Handling: Avoid generating dust. Do not breathe dust, vapor, mist, or gas. Avoid contact with skin and eyes.[9] Keep the container tightly closed when not in use.[9]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

Representative Experimental Protocol: Synthesis of a (Bromomethyl)naphthalene Derivative

The following protocol is for the synthesis of the closely related 2-(bromomethyl)naphthalene and is representative of the methodology used to prepare the title compound from its corresponding methyl precursor.

Objective: To synthesize 2-(bromomethyl)naphthalene via radical bromination of 2-methylnaphthalene.

Materials:

-

2-methylnaphthalene

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Petroleum ether

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylnaphthalene (1.0 eq) in anhydrous carbon tetrachloride.[6]

-

Add N-bromosuccinimide (1.0 eq).[6]

-

Heat the mixture to reflux and maintain for approximately 20 hours. The reaction can be monitored by TLC.[6]

-

After the reaction is complete, cool the mixture to room temperature. The insoluble succinimide byproduct will precipitate.[6]

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of carbon tetrachloride.[6]

-

Combine the filtrates and concentrate under reduced pressure to yield a crude oil.[6]

-

Add petroleum ether to the crude product to induce crystallization.[6]

-

Filter the solid product, wash with cold petroleum ether, and air-dry.[6]

Expected Outcome: The procedure typically yields 2-(bromomethyl)naphthalene as a solid with a yield of around 86%.[6]

Application in Drug Development: A Key Building Block

Naphthalene-containing scaffolds are prevalent in many pharmaceutical agents due to their ability to interact with biological targets. Bromo-substituted naphthalenes are particularly important as they serve as versatile precursors for more complex molecules. For instance, the related compound 2-bromo-6-methoxynaphthalene is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone.[10] This highlights the industrial relevance of this class of compounds in pharmaceutical manufacturing.

The dual functionality of this compound allows it to serve as a linchpin in convergent synthetic routes, enabling the efficient construction of novel drug candidates.

Figure 2: Conceptual workflow illustrating the utility of this compound in drug synthesis.

Conclusion

This compound (CAS 305798-02-1) is a high-value synthetic intermediate with significant potential for applications in drug discovery and materials science. Its distinct reactive sites allow for controlled, stepwise modifications, providing a robust platform for the synthesis of complex, functionalized naphthalene derivatives. A thorough understanding of its properties and hazards is essential for its safe and effective use in a research and development setting.

References

- Aladdin. SAFETY DATA SHEET for this compound. (URL: Not publicly available)

-

PrepChem. Synthesis of 2-Bromomethylnaphthalene. (URL: [Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactions of 2-(Bromomethyl)naphthalene. (URL: [Link])

-

Cole-Parmer. Material Safety Data Sheet - 2-(Bromomethyl)-Naphthalene, 96%. (URL: [Link])

-

DergiPark. An Efficient Synthetic Approach for The Transition Metal-Free Preparation of 2-Bromo-3-(Bromomethyl)Naphthalene from Naphthalene. (URL: [Link])

- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene. (URL: )

-

PubChem. 2-Bromo-6-methoxynaphthalene. (URL: [Link])

-

Organic Syntheses. 2-bromonaphthalene. (URL: [Link])

-

ResearchGate. An efficient synthetic approach for the transition metal-free preparation of 2-bromo-3-(bromomethyl)naphthalene from naphthalene. (URL: [Link])

-

PubChem. 2-(Bromomethyl)naphthalene. (URL: [Link])

- Google Patents.

- Google Patents. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. (URL: )

-

European Patent Office. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (URL: [Link])

-

European Patent Office. EP 0179447 B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (URL: [Link])

Sources

- 1. chemscene.com [chemscene.com]

- 2. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 3. chemshuttle.com [chemshuttle.com]

- 4. Methyl 6-bromo-2-naphthoate | 33626-98-1 [chemicalbook.com]

- 5. 2-(溴甲基)萘 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. WO1998024747A1 - A process for the preparation of nabumetone - Google Patents [patents.google.com]

potential applications of 2-Bromo-6-(bromomethyl)naphthalene in organic electronics

An In-depth Technical Guide: 2-Bromo-6-(bromomethyl)naphthalene: A Versatile Naphthalene-Based Building Block for High-Performance Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The field of organic electronics, driven by the promise of flexible, low-cost, and large-area devices, is in constant pursuit of novel molecular building blocks that offer enhanced performance and processability. The naphthalene core, a simple bicyclic aromatic hydrocarbon, has emerged as a compelling structural motif for organic semiconductors due to its extended π-conjugation and inherent stability.[1] This guide focuses on a particularly promising, yet underexplored derivative: this compound. The unique bifunctional nature of this molecule, featuring two bromine moieties with distinct chemical reactivities, positions it as an exceptionally versatile precursor for a new generation of organic electronic materials, including conjugated polymers and small molecules for applications in transistors and light-emitting diodes. This document provides a senior application scientist's perspective on the synthesis, potential applications, and experimental validation of materials derived from this key intermediate.

The Core Building Block: Understanding this compound

The strategic value of this compound lies in its dissymmetry. It possesses both an aryl bromide and a benzylic bromide. The benzylic bromide is highly reactive and susceptible to nucleophilic substitution and elimination reactions, making it an ideal handle for polymerization. Conversely, the aryl bromide is less reactive but perfectly suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), allowing for the introduction of diverse functional groups to tune the electronic properties of the final material.[2]

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This data is critical for planning synthetic transformations and purification procedures.

| Property | Value | Source(s) |

| CAS Number | 305798-02-1 | [3][4][5] |

| Molecular Formula | C₁₁H₈Br₂ | [3][4] |

| Molecular Weight | 299.99 g/mol | [4] |

| Appearance | White to yellow powder/crystal | [6] |

| Storage | 2-8 °C, Inert atmosphere | [4] |

| SMILES | BrC1=CC2=CC=C(C=C2C=C1)CBr | |

| InChI Key | KNCXTOYNERTOJO-UHFFFAOYSA-N | [7] |

Synthesis and Reactivity Insights

While commercially available, understanding the synthesis of this compound provides insight into its reactivity. A plausible route involves the selective bromination of 2-bromo-6-methylnaphthalene. The benzylic position is preferentially brominated under radical conditions, for instance, using N-bromosuccinimide (NBS) and a radical initiator like AIBN, leaving the more stable aryl bromide intact. This differential reactivity is the cornerstone of its utility.

The diagram below illustrates the distinct reactive sites on the molecule, which can be addressed sequentially in multi-step syntheses.

Caption: Molecular structure and distinct reactive sites of this compound.

Potential Applications in Organic Electronics

The naphthalene unit can be incorporated into conjugated systems to create materials with deep HOMO levels, leading to enhanced stability in ambient conditions, a critical requirement for real-world applications.[1]

Monomer for Conjugated Polymers: The Poly(naphthalene vinylene) Family

The most direct application of this compound is as a monomer for the synthesis of poly(naphthalene vinylene) (PNV) derivatives. PNVs are structural analogues of the well-studied poly(p-phenylene vinylene)s (PPVs), which are benchmark materials in the field of polymer light-emitting diodes (PLEDs).[8][9] The extended aromatic system of the naphthalene unit compared to a simple phenyl ring is expected to induce red-shifted absorption and emission profiles and potentially enhance charge carrier mobility through improved intermolecular π-π stacking.

The Gilch polymerization route, a base-mediated elimination reaction, is a robust method for synthesizing such polymers.[10] In this reaction, a strong base like potassium tert-butoxide is used to deprotonate the methylene group adjacent to the aryl ring, leading to the formation of a quinodimethane intermediate which then polymerizes. The remaining aryl bromide on the polymer backbone can be further functionalized post-polymerization to fine-tune the material's properties.

Caption: Simplified schematic of the Gilch polymerization route to a PNV derivative.

These PNV polymers are prime candidates for the active layers in:

-

Organic Field-Effect Transistors (OFETs): The rigid naphthalene backbone can promote ordered packing in thin films, which is conducive to high charge carrier mobility. Symmetrically substituted PPV analogues have demonstrated excellent performance and stability in OFETs, a principle that can be extended to PNVs.[11]

-

Organic Light-Emitting Diodes (OLEDs): By tuning the polymer backbone through copolymerization or post-polymerization functionalization, the emission color can be controlled across the visible spectrum. Naphthalene-based polymers are known materials for PLED applications.[8]

Intermediate for Small Molecule Semiconductors

Beyond polymers, this compound can serve as a starting material for a variety of small molecule semiconductors. The two reactive bromine sites allow for the stepwise construction of complex, well-defined molecules. For example, the benzylic bromide can be reacted with a nucleophile (e.g., triphenylphosphine to form a Wittig salt), while the aryl bromide is used in a Suzuki coupling reaction to attach another aromatic unit. This approach enables the synthesis of custom-designed molecules for vacuum-deposited OLEDs or solution-processed OFETs. Naphthalene derivatives have been successfully used to create materials for ambipolar field-effect transistors.[1]

Experimental Protocols: From Monomer to Device

To translate theoretical potential into practical results, rigorous and reproducible experimental protocols are essential. The following sections provide self-validating workflows for material synthesis and device fabrication.

Protocol: Synthesis of Poly(2-bromo-6-naphthalene vinylene) via Gilch Polymerization

Causality: This protocol is chosen for its reliability and directness in producing high molecular weight conjugated polymers from benzylic halide monomers.[10] The use of freshly prepared base and anhydrous solvent is critical to prevent side reactions and ensure efficient polymerization.

Materials:

-

This compound (1.0 eq)

-

Potassium tert-butoxide (2.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Argon or Nitrogen gas supply

Procedure:

-

Reactor Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel is charged with this compound.

-

Dissolution: Anhydrous THF is added via cannula to dissolve the monomer completely under a positive pressure of argon. The solution is cooled to 0 °C in an ice bath.

-

Base Preparation: In a separate flask, potassium tert-butoxide is dissolved in anhydrous THF. This solution is then transferred to the dropping funnel.

-

Polymerization: The base solution is added dropwise to the stirring monomer solution at 0 °C over 1 hour. The reaction mixture will typically develop a deep color and become viscous. The reaction is allowed to stir at room temperature for 24 hours.

-

Quenching & Precipitation: The reaction is quenched by the slow addition of methanol. The resulting polymer precipitate is collected by filtration.

-

Purification: The crude polymer is purified by Soxhlet extraction with methanol, acetone, and hexane sequentially to remove oligomers and catalyst residues. The final polymer is extracted with chloroform or toluene.

-

Isolation: The polymer is recovered by precipitating the chloroform/toluene solution into a large volume of methanol. The solid is filtered and dried under vacuum at 40 °C for 48 hours.

-

Validation: The polymer structure should be confirmed by ¹H NMR and FTIR spectroscopy. The molecular weight and polydispersity index (PDI) must be determined by Gel Permeation Chromatography (GPC). The thermal stability is assessed using Thermogravimetric Analysis (TGA).

Protocol: Fabrication of a Prototype Bottom-Gate, Top-Contact OFET

Causality: This device architecture is standard for screening new semiconductor materials. It allows for straightforward fabrication and characterization. The choice of substrate, dielectric, and electrodes is based on established practices that minimize charge trapping and ensure efficient charge injection.

Workflow:

Caption: Workflow for the fabrication and testing of a prototype OFET device.

Procedure:

-

Substrate: A heavily doped p-type silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer serves as the gate electrode and gate dielectric, respectively.

-

Cleaning: The substrate is cleaned ultrasonically in acetone and isopropanol, followed by an oxygen plasma treatment to remove organic residues and create a hydrophilic surface.

-

Surface Treatment: The SiO₂ surface is treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to create a hydrophobic, low-trap-density surface, which promotes better polymer film morphology.

-

Semiconductor Deposition: The synthesized PNV polymer is dissolved in a high-boiling-point solvent (e.g., chlorobenzene) and spin-coated onto the OTS-treated substrate to form a thin film (typically 30-50 nm).

-

Annealing: The film is annealed at a temperature below its glass transition temperature (e.g., 100-150 °C) under an inert atmosphere to remove residual solvent and improve molecular ordering.

-

Electrode Deposition: Gold source and drain electrodes (typically 50 nm thick) are deposited on top of the polymer film by thermal evaporation through a shadow mask, defining the channel length and width.

-

Validation: The device is characterized using a semiconductor parameter analyzer in a probe station. The key performance metrics to extract from the transfer and output curves are the field-effect mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).

Conclusion and Future Outlook

This compound represents a highly promising and versatile building block for advancing the field of organic electronics. Its unique and differential reactivity allows for the rational design and synthesis of a wide array of novel conjugated polymers and small molecules. The naphthalene core provides inherent stability and a platform for tuning electronic properties through targeted functionalization. The protocols outlined in this guide provide a clear pathway for researchers to explore the potential of this molecule, from fundamental synthesis to the fabrication and validation of prototype electronic devices. Future research should focus on creating copolymers to further tune the HOMO/LUMO energy levels for specific applications, exploring post-polymerization functionalization of the aryl bromide to attach solubilizing groups or electron-withdrawing/donating moieties, and investigating the performance of these new materials in more complex device architectures.

References

-

PrepChem.com. Preparation of 2-(bromomethyl)naphthalene. Available at: [Link]

-

Van Der Borght, M., Adriaensens, P., Vanderzande, D., & Gelan, J. (1999). The synthesis of poly(4,4'-biphenylene vinylene) and poly(2,6-naphthalene vinylene) via a radical chain polymerisation. ElectronicsAndBooks. Available at: [Link]

-

ChemWhat. This compound CAS#: 305798-02-1. Available at: [Link]

-

PubChem. 2-Bromomethylnaphthalene. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Reactions of 2-(Bromomethyl)naphthalene. Available at: [Link]

-

PubChem. 2-Bromo-6-methoxynaphthalene. Available at: [Link]

- Google Patents. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene.

-

Wang, Y., et al. (2018). Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc). RSC Advances, 8(52), 29531-29538. Available at: [Link]

-

Organic Syntheses. 6-bromo-2-naphthol. Available at: [Link]

-

European Patent Office. EP 0179447 B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene. Available at: [Link]

-

ChemSynthesis. 2-bromo-7-(bromomethyl)naphthalene. Available at: [Link]

-

White Rose Research Online. Molecular encapsulation of naphthalene diimide (NDI) based π-conjugated polymers: a tool for understanding photoluminescence. Available at: [Link]

-

Sommer, M. (2014). Conjugated polymers based on naphthalene diimide for organic electronics. Journal of Materials Chemistry C, 2, 3088-3098. Available at: [Link]

-

Wikipedia. OLED. Available at: [Link]

-

Acros Pharmatech. This compound. Available at: [Link]

- Fernando, R., Mao, Z., & Sauvé, G. (2013). Rod-like oligomers incorporating 2,6-dialkylamino core-substituted naphthalene diimide as acceptors for organic photovoltaic. Organic Electronics, 14, 1683-1692.

-

ResearchGate. Conjugated polymers based on naphthalene diimide for organic electronics. Available at: [Link]

-

ResearchGate. Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Available at: [Link]

-

He, F., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. Journal of Polymer Research, 20(6). Available at: [Link]

-

van Breemen, A. J. J. M., et al. (2005). High-Performance Solution-Processable Poly(p-phenylene vinylene)s for Air-Stable Organic Field-Effect Transistors. Advanced Functional Materials, 15(5), 872-876. Available at: [Link]

Sources

- 1. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 305798-02-1|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 305798-02-1 [sigmaaldrich.com]

- 6. 2-(Bromomethyl)naphthalene | CymitQuimica [cymitquimica.com]

- 7. This compound [acrospharma.co.kr]

- 8. OLED - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

2-Bromo-6-(bromomethyl)naphthalene: A Bifunctional Precursor for the Rational Design of Novel Organic Materials

A Technical Guide for Advanced Research

Abstract

The pursuit of novel organic materials with tailored optoelectronic and pharmaceutical properties is a cornerstone of modern chemistry and materials science. Within the vast library of molecular building blocks, bifunctional precursors offer an unparalleled advantage in synthetic versatility and molecular complexity. This guide focuses on 2-Bromo-6-(bromomethyl)naphthalene (CAS No: 305798-02-1), a strategically designed precursor featuring a naphthalene core functionalized with two distinct bromine moieties.[1][2] We will explore the inherent chemical dichotomy of its aryl bromide and benzylic bromide groups, detailing the synthetic pathways this enables. This document serves as a technical resource for researchers, providing foundational knowledge, detailed experimental protocols, and strategic insights into leveraging this precursor for the synthesis of advanced materials such as conjugated polymers for organic light-emitting diodes (OLEDs) and complex scaffolds for drug discovery.

Core Chemical Profile and Strategic Importance

Physicochemical Properties

This compound is a solid organic compound whose utility is defined by its structure: a rigid naphthalene scaffold with two chemically distinct reactive sites. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 305798-02-1 | [1][2] |

| Molecular Formula | C₁₁H₈Br₂ | [1][3][4] |

| Molecular Weight | 299.99 g/mol | [2][3][4] |

| Appearance | White to yellow crystalline powder | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4] |

The Keystone of Versatility: Bifunctionality with Orthogonal Reactivity

The primary value of this compound as a precursor lies in the differential reactivity of its two C-Br bonds. Understanding this distinction is critical for designing multi-step, selective synthetic strategies.

-

The Benzylic Bromide (-CH₂Br): This group is highly susceptible to nucleophilic substitution (Sₙ2) reactions.[6] Its reactivity is enhanced by the naphthalene ring, which stabilizes the transition state. This site serves as the primary handle for introducing a wide array of functional groups, including ethers, esters, amines, and azides, typically under mild reaction conditions.

-

The Aryl Bromide (Ar-Br): Bonded directly to the sp²-hybridized carbon of the naphthalene ring, this bromide is significantly less reactive towards classical nucleophilic substitution. However, it is an ideal participant in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Sonogashira couplings.[6] These reactions are fundamental for constructing C-C bonds and extending π-conjugated systems, a crucial step in building materials for organic electronics.[6]

This "orthogonal" reactivity allows for a stepwise functionalization, where one site can be reacted selectively while the other remains intact for a subsequent transformation. This is the essence of its power in creating complex, well-defined molecular architectures.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin and eye burns.[7] It is also a potential skin sensitizer.[7] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis and Purification of the Precursor

While this compound is commercially available, an in-house synthesis may be required for specific research applications. The most logical and efficient pathway is the radical bromination of 2-bromo-6-methylnaphthalene, a derivative of the well-established Wohl-Ziegler bromination.[6][8]

Proposed Synthetic Workflow

The synthesis involves a single, high-yielding step from a readily available starting material.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Radical Bromination

This protocol is adapted from established procedures for benzylic bromination.[8] It is designed to be self-validating through in-process monitoring and definitive characterization.

Materials:

-

2-Bromo-6-methylnaphthalene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq), recrystallized from water

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromo-6-methylnaphthalene and anhydrous CCl₄.

-

Addition of Reagents: Add NBS and AIBN to the solution. Causality Note: AIBN is the radical initiator. A slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is initiated by the thermal decomposition of AIBN.

-

Monitoring: The reaction progress can be monitored by TLC or GC-MS. The reaction is complete when the starting material is no longer visible. A key visual indicator is the consumption of the denser NBS and the appearance of succinimide, which floats on the surface of the CCl₄.[8]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold CCl₄.

-

Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield the final product as a crystalline solid.[8]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The successful bromination is confirmed by the disappearance of the methyl singlet (~2.5 ppm) and the appearance of a new benzylic methylene singlet (-CH₂Br) at approximately 4.5-4.8 ppm in the ¹H NMR spectrum.

A Gateway to Novel Materials: Exploiting Bifunctional Reactivity

The true potential of this compound is realized when its two reactive sites are used in concert to build complex molecules and polymers.

Caption: Orthogonal reaction pathways of the precursor.

Pathway A: Synthesis of Functionalized Monomers via Nucleophilic Substitution

This pathway utilizes the highly reactive benzylic bromide. A prime example is the synthesis of an ether-linked monomer, a common building block for polyesters or polyethers.

Protocol: Synthesis of 2-Bromo-6-((4-vinylphenoxy)methyl)naphthalene

-

Setup: In a round-bottom flask, dissolve 4-vinylphenol (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetone or DMF. Causality Note: K₂CO₃ is a mild base that deprotonates the phenol to generate the nucleophilic phenoxide in situ.

-

Reaction: Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

-

Execution: Stir the reaction at 60°C for 12-24 hours, monitoring by TLC.

-

Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash with water and brine, dry over MgSO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel. The resulting product is an A-B type monomer, where the aryl bromide (A) and the vinyl group (B) can be used in subsequent polymerization steps (e.g., Suzuki and Heck coupling, respectively).

Pathway B: Extending π-Conjugation via Cross-Coupling

Here, the more robust aryl bromide is targeted. Suzuki coupling is a powerful method for forming C-C bonds and is widely used in the synthesis of conjugated materials for OLEDs.[9]

Protocol: Suzuki Coupling with Phenylboronic Acid

-

Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like aqueous 2M K₂CO₃.[9]

-

Solvent: Add a solvent system, typically a mixture of toluene and water.

-

Execution: De-gas the mixture by bubbling argon through it for 30 minutes. Heat the reaction to 80-90°C and stir vigorously for 24 hours. Causality Note: The palladium catalyst facilitates the oxidative addition to the Ar-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond.

-

Work-up: Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify by column chromatography to yield 2-(bromomethyl)-6-phenylnaphthalene. This product retains the reactive benzylic bromide for further functionalization.

Convergent Strategy: Suzuki Polycondensation for OLED Materials

By combining these principles, this compound can be used to synthesize fully conjugated polymers. The 2,6-linkage pattern promotes a linear, rigid-rod-like polymer backbone, which is often beneficial for charge transport and achieving desirable emission properties in OLED devices.[9]

Workflow: Synthesis of a Naphthalene-Fluorene Copolymer

Caption: Suzuki polycondensation for a naphthalene-based polymer.

This workflow, while illustrating the concept with 2,6-dibromonaphthalene, is directly applicable to monomers derived from our target precursor. By first converting the benzylic bromide to a non-reactive group and then creating a diboronic ester from the two aryl bromide positions (requiring a related starting material like 2,6-dibromonaphthalene which is then bromomethylated), one can prepare monomers for this type of polymerization. The naphthalene units are known to be excellent building blocks for blue-light-emitting polymers, a critical component for full-color displays.[9]

Outlook and Future Directions

The synthetic potential of this compound is vast. Its application extends beyond the examples provided:

-

Organic Electronics: The creation of novel copolymers for Organic Field-Effect Transistors (OFETs) and organic photovoltaics (OPVs) where the naphthalene unit can serve as either an electron-donating or -accepting moiety depending on its substitution.

-

Medicinal Chemistry: The naphthalene scaffold is a privileged structure in drug discovery. This precursor can be used to generate libraries of complex molecules for screening against various biological targets. For example, it is an intermediate for valuable pharmaceuticals like Naproxen.[10]

-

Supramolecular Chemistry: The rigid naphthalene core makes it an excellent component for constructing macrocycles, cages, and other complex host-guest systems.

References

- 1. chemwhat.com [chemwhat.com]

- 2. This compound [acrospharma.co.kr]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 305798-02-1|this compound|BLD Pharm [bldpharm.com]

- 5. 2-(Bromomethyl)naphthalene | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. prepchem.com [prepchem.com]

- 9. mdpi.com [mdpi.com]

- 10. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Bifunctional Naphthalene Building Blocks: Synthesis, Properties, and Applications

Abstract